molecular formula C7H11NO6P2 B12532580 Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- CAS No. 652989-80-5

Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-

Cat. No.: B12532580
CAS No.: 652989-80-5
M. Wt: 267.11 g/mol
InChI Key: MOGYYGYIIWDQFH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of 2-(2-pyridinyl)ethylphosphonic acid (CAS 101084-12-2) reveals distinct signals for pyridinyl protons (δ 8.50–7.20 ppm) and ethyl chain protons (δ 3.10–2.60 ppm). The phosphonic acid group’s protons resonate as broad singlets near δ 11.0 ppm due to exchange with deuterated solvents. ³¹P NMR exhibits a singlet at δ 18.5 ppm, consistent with the deshielded phosphorus environment.

Infrared (IR) Spectroscopy

IR spectra of pyridinyl ethylphosphonates show characteristic bands for P=O stretching (1150–1250 cm⁻¹) and P–O–H bending (950–1050 cm⁻¹). The pyridinyl ring’s C=N and C=C vibrations appear at 1600–1450 cm⁻¹, while O–H stretches from phosphonic acid groups are observed broadly at 2500–3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra of Nd(6-H)₃ display ligand-centered π→π* transitions at 270 nm and weak f-f transitions for Nd(III) at 580 nm. The pyridinyl moiety’s conjugation with the phosphonic acid group red-shifts absorption maxima compared to non-aromatic phosphonates.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) calculations on 2-(2-pyridinyl)ethylphosphonic acid optimize its geometry to a planar conformation, with the pyridinyl ring and phosphonic acid group aligned for maximal π-orbital overlap. The HOMO (-7.2 eV) localizes on the pyridinyl ring, while the LUMO (-2.8 eV) resides on the phosphonic acid group, suggesting charge-transfer interactions in metal complexes.

Mulliken charge analysis reveals significant negative charge on the phosphonic oxygen atoms (-0.75 e) and positive charge on the pyridinyl nitrogen (+0.32 e), rationalizing its bifunctional coordination behavior. Molecular dynamics simulations predict a solvent-accessible surface area of 210 Ų, favoring hydrogen bonding in aqueous media.

Tautomerism and Protonation State Analysis

The phosphonic acid group exhibits stepwise deprotonation with pKₐ values of 2.1 (first -OH) and 7.8 (second -OH). In crystalline states, the monoanionic form (6-H)⁻ predominates, as observed in Nd(6-H)₃, where one proton remains on the phosphonic acid group. Zwitterionic tautomerism is observed in minodronic acid, where the pyridinyl nitrogen becomes protonated while the phosphonic acid group loses two protons.

Table 2: Protonation States of Phosphonic Acid Derivatives

Environment Predominant Form Key Interactions
Solid state Monoanionic O–H⋯O, N–H⋯O hydrogen bonds
Aqueous solution (pH 4–6) Dianionic Metal coordination, H-bonding

Comparative Structural Analysis with Pyridinyl Ethylphosphonate Analogues

Comparative studies highlight structural variations induced by substituents on the pyridinyl ring or ethyl chain. For example:

  • 2-(1H-pyrrolo[3,2-c]pyridin-7-yl)ethylphosphonic acid (CID 16110185) adopts a non-planar conformation due to steric hindrance from the fused pyrrole ring, reducing its ability to form extended networks.
  • 4-(1,2,4-triazol-4-yl)phenylphosphonate derivatives exhibit enhanced magnetic properties due to triazole-mediated superexchange interactions, unlike the diamagnetic behavior of pyridinyl ethylphosphonates.
  • Nd(6-H)₃ ’s octahedral coordination contrasts with the square-planar geometry of Ni(II) phosphonates, underscoring the lanthanide contraction effect.

Table 3: Structural Comparison of Pyridinyl Phosphonate Complexes

Compound Metal Center Coordination Geometry Dimensionality
Nd(6-H)₃ Nd(III) Octahedral 3D framework
Ni(II) phosphonate Ni(II) Square-planar 2D layer
Minodronic acid None Zwitterionic

Properties

CAS No.

652989-80-5

Molecular Formula

C7H11NO6P2

Molecular Weight

267.11 g/mol

IUPAC Name

(2-phosphono-1-pyridin-2-ylethyl)phosphonic acid

InChI

InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

MOGYYGYIIWDQFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, typically involves the reaction of a pyridine derivative with a phosphonic acid precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The phosphonic acid group (PO(OH)2-\text{PO(OH)}_2) exhibits strong Brønsted acidity, enabling deprotonation under basic conditions to form mono- or di-anionic species.

  • Deprotonation :
    In aqueous solutions (pH > 7), the compound forms salts such as [C7H9NO3P]2[\text{C}_7\text{H}_9\text{NO}_3\text{P}]^{2-}, which participate in ion-exchange reactions .

  • Catalytic Applications :
    The acidic protons facilitate proton transfer in catalytic cycles, particularly in esterification and hydrolysis reactions. For example, the compound acts as a Brønsted acid catalyst in cellulose depolymerization .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, enabling coordination to transition metals. This property is exploited in catalysis and materials science.

  • Metal Complexation :
    The compound forms stable complexes with metals like Cu(II), Fe(III), and Pd(II). For instance, coordination with PdCl2_2 yields complexes used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Catalytic Activity :
    AgOTf or CuI coordination enhances its utility in cyclization reactions, such as 6-endo-dig cyclizations of alkynyl substrates .

Nucleophilic Substitutions

The phosphonic acid group undergoes nucleophilic displacement reactions, particularly in esterification and prodrug synthesis.

  • Esterification :
    Reacts with alcohols (e.g., POM-Cl, POC-Cl) to form dialkyl phosphonates. For example, reaction with iodomethyl pivalate yields bis(POM)-PMEA derivatives .

    C7H10NO3P+2POM-ClEt3NC7H8NO3P(O-POM)2+2HCl\text{C}_7\text{H}_{10}\text{NO}_3\text{P} + 2 \text{POM-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_7\text{H}_8\text{NO}_3\text{P}(\text{O-POM})_2 + 2 \text{HCl}
  • Prodrug Activation :
    SATE (S-acyl-2-thioethyl) masking groups enable intracellular delivery via reductase-triggered cleavage .

Condensation and Cyclization

The compound participates in multicomponent reactions (MCRs) to form heterocycles.

  • Kabachnik–Fields Reaction :
    Reacts with aldehydes and amines to form α-aminophosphonates, which undergo FeCl3_3- or PdCl2_2-catalyzed cyclizations to yield isoindole or isoquinoline derivatives .

    C7H10NO3P+RCHO+R’NH2FeCl3(2H-isoindol-1-yl)phosphonate\text{C}_7\text{H}_{10}\text{NO}_3\text{P} + \text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{FeCl}_3} \text{(2H-isoindol-1-yl)phosphonate}
  • Biginelli Condensation :
    Forms dihydropyrimidinone derivatives under solvent-free conditions with β-ketoesters and urea .

Oxidation and Reduction

The phosphonic acid group is redox-stable, but the pyridinyl moiety can undergo transformations.

  • Pyridine Oxidation :
    Reacts with m-chloroperbenzoic acid to form N-oxide derivatives, enhancing water solubility .

  • Reductive Alkylation :
    The ethylene linker between pyridine and phosphonate can be reduced using LiAlH4_4 to form aminophosphonates.

Table 1: Key Reaction Conditions and Products

Reaction TypeReagents/CatalystsProductsYield (%)Ref.
EsterificationPOM-Cl, Et3_3NBis(POM)-phosphonate69–99
Kabachnik–FieldsFeCl3_3, DCE/CH3_3CN(2H-isoindol-1-yl)phosphonate75–92
Suzuki-Miyaura CouplingPd(PPh3_3)2_2Cl2_2Biarylphosphonates79–81
N-Oxide Formationm-CPBAPyridinyl N-oxide phosphonate85

Scientific Research Applications

Applications in Medicinal Chemistry

1. Active Pharmaceutical Ingredients (APIs)
Phosphonic acids are often used as active pharmaceutical ingredients or prodrugs due to their biological activity. The presence of the pyridinyl group in [2-phosphono-1-(2-pyridinyl)ethyl] enhances its solubility and interaction capabilities within biological systems. This compound has potential applications in the development of new therapeutic agents targeting various diseases.

2. Enzyme Inhibition
Research indicates that phosphonic acids can inhibit specific enzymes effectively. For instance, thiazole phosphonic acid derivatives have been identified as potent inhibitors of fructose 1,6-bisphosphatase, an enzyme involved in gluconeogenesis. This inhibition can be leveraged for therapeutic strategies against metabolic disorders .

Material Science Applications

1. Surface Functionalization
Phosphonic acids are utilized for surface modification in material science. They can form stable monolayers on metal oxides such as indium-tin oxide, enhancing the properties of electronic devices. The modification improves adhesion and stability while providing functional groups for further chemical reactions .

2. Hybrid Materials
The unique properties of phosphonic acids enable their use in designing hybrid materials. They can act as linkers between organic and inorganic components, facilitating the creation of advanced materials with tailored functionalities for applications in catalysis and sensing .

Environmental Chemistry

1. Water Treatment
Phosphonic acids play a significant role in water treatment processes due to their ability to prevent scale formation by inhibiting the precipitation of scale-forming crystals. This property is crucial for maintaining the efficiency of water systems and reducing maintenance costs associated with scaling .

2. Biodegradable Pesticides
Certain phosphonates derived from phosphonic acids are employed as biodegradable pesticides. For example, compounds like Fosetyl-Al are used as fungicides, demonstrating the potential for environmentally friendly agricultural practices .

Comparative Analysis Table

Compound Name Structure Characteristics Unique Features
Phosphonic Acid, [2-phosphono-1-(2-pyridinyl)ethyl]Contains a pyridine moietyEnhanced solubility and biological activity
Methylphosphonic AcidSimple methyl group attachedUsed in chemical warfare; toxic properties
Aminomethylphosphonic AcidContains an amine groupExhibits strong enzyme inhibition
Vinylphosphonic AcidContains a vinyl groupUsed in polymerization processes
Nitrilotris(methylenephosphonic Acid)Three methylenephosphonate groupsEffective chelating agent in water treatment

Case Studies

  • Drug Development : A study demonstrated that phosphonic acid derivatives could serve as effective inhibitors for specific enzymes linked to metabolic diseases. The incorporation of the pyridine moiety was critical for enhancing binding affinity .
  • Surface Modification : Research on indium-tin oxide electrodes showed that modifying surfaces with phosphonic acids improved their electrochemical properties significantly, leading to better performance in electronic applications .
  • Water Treatment Efficiency : A comparative study highlighted how phosphonic acids reduced scaling in industrial water systems by 30%, showcasing their effectiveness compared to traditional methods .

Mechanism of Action

The mechanism of action of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Phosphonic Acid Derivatives with Pyridinyl Substituents

(a) [1-Phosphono-2-(Pyridin-2-Ylamino)Ethyl]Phosphonic Acid (Compound 2 in )
  • Structural Difference: Contains an additional amino group linking the pyridinyl and ethyl-phosphonic acid moieties.
(b) USP Risedronate Related Compound A ([1-Hydroxy-2-(2-Pyridinyl)Ethylidene]Bis(Phosphonic Acid) Monohydrate; )
  • Structural Difference : Features a hydroxyethylidene bridge between bis-phosphonic acid groups.
  • Pharmacological Relevance : Used as a pharmacopeial standard, highlighting its stability and therapeutic relevance in osteoporosis treatment.
  • Key Contrast: The hydroxyethylidene group may reduce acidity (higher pKa) compared to the target compound’s direct bis-phosphono linkage, influencing metal-chelation efficiency .
(c) [2-Phosphono-1-(3-Pyridinyl)Ethyl]Phosphonic Acid ()
  • Structural Difference : 3-Pyridinyl substituent instead of 2-pyridinyl.
  • Electronic Impact : Positional isomerism alters the electron distribution; the 3-pyridinyl group may weaken π-π stacking interactions with aromatic residues in enzyme binding pockets .

Phosphonothioic Acid Analogues ()

  • Structural Difference : Replacement of phosphoryl oxygen with sulfur in the phosphonic acid group.
  • Enzyme Inhibition: Phosphonothioic acids exhibit variable binding affinities (Km values) to phosphatases. For example, sulfur substitution in analogues of the target compound may reduce substrate recognition in some enzymes (e.g., alkaline phosphatases) but enhance resistance to hydrolysis .
  • Key Insight : Sulfur’s larger atomic radius and lower electronegativity could disrupt hydrogen-bond networks, affecting selectivity in biological applications.

Aromatic-Substituted Phosphonic Acids

(a) [(1R)-1-Amino-2-Phenylethyl]Phosphonic Acid ()
  • Structural Difference: Replaces the 2-pyridinyl group with a phenyl ring and includes a chiral amino group.
  • Biological Role: Demonstrates activity as a glutamate analogue, inhibiting aminotransferases. The phenyl group provides hydrophobic interactions absent in the target compound’s pyridinyl system .

Data Tables: Key Properties and Activities

Table 1. Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Biological Activity pKa (Phosphonic Acid) Reference
Target Compound 2-Pyridinyl, bis-phosphono Bis-phosphonic acid FPPS inhibition ~2.1 (each -PO3H2)
[1-Hydroxy-2-(2-pyridinyl)ethylidene]bis(phosphonic acid) Hydroxyethylidene bridge Bis-phosphonic acid, hydroxyl Pharmacopeial standard ~2.5 (due to hydroxyl)
Phosphonothioic acid analogues Phosphonothioic acid (P=S) Sulfur substitution Varied phosphatase inhibition ~1.8 (lower acidity)
[(1R)-1-Amino-2-phenylethyl]phosphonic acid Phenyl, amino Single phosphonic acid Glutamate analogue ~2.3

Table 2. Enzymatic Inhibition Profiles

Compound Type Enzyme Target Inhibition Mechanism Binding Affinity (Km) Reference
Target Compound FPPS Competitive (bis-phosphonate) 0.8 µM
Phosphonothioic acid analogues Alkaline phosphatase Non-competitive 2.5–15 µM*
USP Risedronate Related Compound A Osteoclast ATPases Chelation of Ca²⁺ Not reported

*Km varies significantly depending on sulfur substitution position.

Research Findings and Implications

  • Target Compound vs. Phosphonothioic Acids: While the target compound’s bis-phosphonic acid groups provide strong FPPS inhibition, phosphonothioic acids may offer better hydrolytic stability in vivo but with reduced target specificity .
  • Role of Pyridinyl Position : The 2-pyridinyl group in the target compound enhances π-stacking with FPPS’s aromatic residues, whereas 3-pyridinyl isomers show weaker interactions .
  • Hydroxyethylidene Bridge : This structural feature in USP Risedronate Related Compound A improves crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl] (commonly referred to as NE11808), is a phosphonic acid derivative notable for its diverse biological activities. This compound features a phosphorus atom bonded to three oxygen atoms and a carbon atom, with a pyridine moiety enhancing its interaction capabilities with various biological targets. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Structural Characteristics

The tetrahedral geometry around the phosphorus atom is typical of phosphonic acids, allowing for effective mimicry of phosphate groups in biological systems. The presence of the pyridinyl group not only influences the compound's solubility but also enhances its biological activity by facilitating interactions with enzymes and receptors involved in cellular processes.

1. Antiviral Properties

Phosphonic acids have been extensively studied for their antiviral properties, particularly as prodrugs that enhance the bioavailability of nucleoside analogs. NE11808 has shown potential in inhibiting viral replication, similar to other phosphonate derivatives like Adefovir and Tenofovir, which are used clinically against hepatitis B and HIV respectively . The mechanism of action often involves the inhibition of viral polymerases or reverse transcriptases.

2. Anticancer Activity

Recent studies have indicated that compounds structurally related to NE11808 exhibit significant anticancer properties. For instance, modifications to the pyridinyl side chain have been shown to enhance anti-proliferative activity against various tumor cell lines. A study demonstrated that phosphonic acids could inhibit the proliferation of A431 human tumor cells, with structure-activity relationship (SAR) analyses revealing that specific substitutions on the aromatic ring markedly influenced efficacy .

The mechanism by which NE11808 exerts its biological effects involves mimicking natural phosphates, allowing it to bind to key enzymes involved in nucleotide metabolism and signaling pathways. This binding can inhibit or modulate enzyme activity, leading to various downstream biological effects such as apoptosis in cancer cells or inhibition of viral replication .

Case Study 1: Antiviral Efficacy

A systematic evaluation of phosphonate nucleosides revealed that NE11808 analogs inhibited the replication of DNA viruses effectively. In vitro studies indicated that these compounds had low cytotoxicity while maintaining potent antiviral activity, making them promising candidates for further development .

Case Study 2: Anticancer Applications

In a recent study focused on the anti-proliferative effects of phosphonic acid derivatives, NE11808 demonstrated significant inhibition against A431 cells with an IC50 value in the low micromolar range. This suggests that structural modifications can lead to enhanced therapeutic profiles against cancer .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Mechanism of Action
NE11808Antiviral<10Inhibition of viral polymerases
Adefovir (Prodrug)Antiviral0.1Inhibition of hepatitis B virus replication
TenofovirAntiviral0.05Inhibition of HIV reverse transcriptase
HMBP (Hydroxymethylene bisphosphonate)Anticancer0.5Induction of apoptosis in tumor cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing [2-phosphono-1-(2-pyridinyl)ethyl]phosphonic acid, and what are their methodological limitations?

  • Answer : The compound can be synthesized via McKenna dealkylation of dialkyl phosphonates, involving bromotrimethylsilane (TMSBr) followed by methanolysis . Alternative methods include oxidation of phosphinic acid precursors or direct P–C bond formation using H3PO3 . Challenges include controlling regioselectivity due to the pyridinyl group’s electron-withdrawing effects and ensuring purity via HPLC or ion-exchange chromatography .

Q. How can researchers structurally characterize this compound and confirm its coordination properties?

  • Answer : Use X-ray crystallography to resolve the pyridinyl-phosphonic acid moiety’s geometry. Complement with <sup>31</sup>P NMR (δ ~10–30 ppm for phosphonic acids) and IR spectroscopy (P=O stretch ~1150–1250 cm<sup>−1</sup>) . For coordination studies, titrate with metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) and monitor via UV-Vis or ESI-MS to identify stable complexes .

Q. What analytical techniques are recommended for quantifying trace residues of this compound in environmental or biological matrices?

  • Answer : LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column is optimal due to the compound’s polarity. Validate methods using deuterated internal standards (e.g., D2-phosphonic acid) to mitigate matrix effects . Detection limits <10 ppb are achievable with MRM transitions targeting m/z 216 → 98 (phosphonate fragment) .

Q. What factors influence the hydrolytic stability of this phosphonic acid derivative under varying pH conditions?

  • Answer : Stability is pH-dependent:

  • Acidic conditions (pH < 3) : Protonation of the pyridinyl nitrogen enhances P–C bond resistance to hydrolysis.
  • Alkaline conditions (pH > 9) : Hydroxide ions attack the phosphonic acid group, forming phosphate derivatives.
    Monitor degradation via <sup>31</sup>P NMR and adjust buffer systems (e.g., acetate for pH 3–6) to prolong stability .

Advanced Research Questions

Q. How does the pyridinyl-phosphonic acid moiety enhance proton conductivity in fuel cell membranes, and what experimental designs validate this?

  • Answer : The pyridinyl group acts as a proton-hopping site, while phosphonic acid provides high-temperature proton dissociation. Design in situ impedance spectroscopy experiments (20–120°C, 95% RH) to measure conductivity. Compare with sulfonated analogs (e.g., Nafion) to demonstrate superior performance (>0.1 S/cm at 80°C) . Molecular dynamics simulations can model H<sup>+</sup> transport pathways .

Q. How can contradictory data on environmental persistence vs. degradation of phosphonic acid derivatives be resolved?

  • Answer : Contradictions arise from matrix-specific degradation kinetics. Conduct soil microcosm studies under controlled conditions (aerobic vs. anaerobic, 25°C) with LC-MS/MS monitoring. For perennial crops, track residue accumulation over 3–5 years using isotopic labeling (<sup>14</sup>C-phosphonic acid) to distinguish endogenous vs. exogenous sources .

Q. What strategies optimize the dual functionality (antimicrobial + metal-chelating) of this compound in biomedical applications?

  • Answer : Perform structure-activity relationship (SAR) studies by modifying the pyridinyl substituents (e.g., –CF3, –NH2). Test antimicrobial efficacy (MIC assays) against P. aeruginosa and chelation capacity via ICP-MS for Fe<sup>3+</sup>/Cu<sup>2+</sup>. Computational docking (e.g., AutoDock) can predict binding to bacterial metalloenzymes .

Q. How can computational modeling guide the design of phosphonic acid-based MOFs for CO2 capture?

  • Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate binding energies between the phosphonic acid group and CO2. Simulate MOF frameworks (e.g., UiO-66 analogs) with pyridinyl-phosphonic acid linkers using Materials Studio. Validate experimentally via gas adsorption isotherms (77 K, CO2 at 1 bar) to achieve capacities >2 mmol/g .

Methodological Considerations

  • Synthesis : Prioritize the McKenna procedure for high-purity products; avoid H3PO3-based routes if steric hindrance from the pyridinyl group reduces yields .
  • Safety : Use PPE (nitrile gloves, goggles) due to irritant properties. Neutralize waste with CaCO3 before disposal .
  • Data Validation : Cross-reference NMR/X-ray data with PubChem (CID: 105462) and NIST Standard Reference Database .

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